molecular formula C10H12FN3O B13939374 (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone

(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone

Cat. No.: B13939374
M. Wt: 209.22 g/mol
InChI Key: HKLPDLVWQZERGG-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a piperazine moiety. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as halogen exchange reactions, nucleophilic substitution, and catalytic hydrogenation to achieve the desired fluorinated product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoropyridin-2-yl)-piperazin-1-yl-methanone is unique due to the presence of both a fluorinated pyridine ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12FN3O

Molecular Weight

209.22 g/mol

IUPAC Name

(6-fluoropyridin-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H12FN3O/c11-9-3-1-2-8(13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2

InChI Key

HKLPDLVWQZERGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC(=CC=C2)F

Origin of Product

United States

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